Nolatrexed-d4 Dihydrochloride
Description
Historical Context of Antifolate Agents and Thymidylate Synthase Inhibitors
The journey of antifolate agents in medicine began in the 1940s with the discovery that folic acid derivatives are essential for cell growth and proliferation. This led to the synthesis of the first antifolates, aminopterin (B17811) and methotrexate, which were found to induce remissions in childhood leukemia. medchemexpress.eu These "classical" antifolates are structurally similar to folic acid and function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. medchemexpress.eunih.gov
The success of these early compounds spurred further research into other enzymes within the folate pathway as potential therapeutic targets. medchemexpress.eu One such enzyme is thymidylate synthase (TS), which is crucial for the synthesis of thymidine (B127349), a necessary component of DNA. bioscientia.de The inhibition of TS leads to "thymineless death" of rapidly dividing cells, making it an attractive target for anticancer therapies. bioscientia.de
This led to the development of a new class of drugs known as thymidylate synthase inhibitors. Early examples include fluorouracil (5-FU) and raltitrexed. researchgate.net These inhibitors can be broadly categorized into classical and non-classical antifolates. Classical antifolates require active transport into cells and undergo polyglutamylation to become fully active. nih.gov In contrast, "non-classical" antifolates were designed to be more lipophilic, allowing them to enter cells via passive diffusion and circumvent the need for polyglutamylation, a common mechanism of drug resistance. nih.govscispace.com Nolatrexed (B128640) falls into this category of non-classical, lipophilic thymidylate synthase inhibitors. nih.govnih.gov
Rationale for Deuterated Compounds in Advanced Pharmacological Research
The use of deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), has become a valuable strategy in pharmacological research and drug development. uu.nl The fundamental principle behind this approach is the kinetic isotope effect (KIE). capes.gov.brresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. caymanchem.com This difference in bond strength means that chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. capes.gov.brpatbase.combiochempartner.com
In the context of pharmacology, this can have significant implications for a drug's metabolic profile. medchemexpress.com Many drugs are metabolized by enzymes, such as the cytochrome P450 system, in reactions that involve the breaking of C-H bonds. capes.gov.brbiochempartner.com By strategically replacing hydrogen atoms at these metabolic "hot spots" with deuterium, the rate of metabolism can be slowed down.
This can lead to several potential advantages:
Increased half-life: A slower rate of metabolism can result in the drug remaining in the body for a longer period. uu.nl
Improved pharmacokinetic profile: Deuteration can lead to more consistent systemic exposure to the drug. biochempartner.com
Reduced formation of toxic metabolites: In some cases, drug metabolism can produce toxic byproducts. Slowing down this process can reduce the formation of such metabolites.
The first deuterated drug to receive FDA approval was deutetrabenazine, a treatment for chorea associated with Huntington's disease. medchemexpress.com The success of this and other deuterated compounds has validated this approach as a viable strategy for developing new and improved therapeutic agents. capes.gov.brpatbase.com
Overview of Nolatrexed-d4 Dihydrochloride (B599025) as a Non-classical Antifolate Probe
Nolatrexed-d4 Dihydrochloride is the deuterated form of Nolatrexed dihydrochloride, a potent and specific non-competitive inhibitor of human thymidylate synthase with a Ki (inhibition constant) of 11 nM. As a non-classical antifolate, Nolatrexed is lipophilic and enters cells by passive diffusion, which means it does not rely on the reduced folate carrier system for cellular uptake. nih.govscispace.com This is a significant advantage as it can overcome resistance mechanisms that affect classical antifolates.
The primary mechanism of action of Nolatrexed is the inhibition of thymidylate synthase, which leads to the depletion of thymidine nucleotides, essential for DNA synthesis and repair. This results in S-phase cell cycle arrest and apoptosis in cancer cells.
While there is a lack of specific published research on this compound itself, its existence as a commercially available compound with a registered CAS number (1246815-52-0) indicates its use in research settings. Based on the principles of deuteration, this compound is expected to have a similar mechanism of action to its non-deuterated counterpart but with a potentially altered pharmacokinetic profile. The deuteration could slow its metabolism, leading to a longer half-life and more sustained inhibition of thymidylate synthase. This makes this compound a valuable research tool for several reasons:
Probing Enzyme Mechanisms: The kinetic isotope effect can be used to study the reaction mechanisms of thymidylate synthase and other enzymes involved in its metabolism.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Comparing the PK/PD properties of Nolatrexed and this compound can provide valuable insights into the effects of deuteration on this class of compounds.
Developing Novel Therapeutics: Understanding the impact of deuteration on Nolatrexed could inform the design of future thymidylate synthase inhibitors with improved therapeutic properties.
Below is a table summarizing the key properties of Nolatrexed and the expected implications of deuteration in this compound.
| Property | Nolatrexed Dihydrochloride | This compound (Expected) |
| Mechanism of Action | Non-competitive inhibitor of thymidylate synthase. | Same as Nolatrexed Dihydrochloride. |
| Cellular Uptake | Passive diffusion (lipophilic). nih.gov | Same as Nolatrexed Dihydrochloride. |
| Metabolism | Metabolized by liver enzymes. capes.gov.br | Slower rate of metabolism due to the kinetic isotope effect. |
| Half-life | Relatively short half-life observed in clinical studies. | Potentially longer half-life. |
| Research Applications | Anticancer drug candidate. | Pharmacological probe, tool for studying enzyme kinetics and drug metabolism. |
Properties
CAS No. |
1246815-52-0 |
|---|---|
Molecular Formula |
C14H12N4OS |
Molecular Weight |
288.361 |
IUPAC Name |
2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |
InChI Key |
XHWRWCSCBDLOLM-UGWFXTGHSA-N |
SMILES |
CC1=C(C2=C(C=C1)NC(=NC2=O)N)SC3=CC=NC=C3 |
Synonyms |
2-Amino-6-methyl-5-(4-pyridinylthio-d4)-4(1H)-quinazolinone Hydrochloride; AG 337-d4; Thymitaq-d4; |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Studies of Nolatrexed D4 Dihydrochloride
Methodologies for the Chemical Synthesis of Nolatrexed (B128640) and its Deuterated Analog
The synthesis of Nolatrexed, a nonclassical thymidylate synthase inhibitor, involves intricate multi-step pathways that have been refined to improve efficiency and purity. These methodologies form the basis for producing its isotopically labeled analogs.
The synthesis of the Nolatrexed free base (1) typically involves two critical stages: the formation of the quinazolinone ring system and the subsequent Ullmann reaction to introduce the pyridinyl-sulfanyl side chain. acs.org
Initial synthetic routes reported by Webber began with 2-bromo-4-nitrotoluene. acs.orgnewdrugapprovals.org This starting material is first converted to 4-bromo-5-methylisatin (B30822) (2) through a series of reactions including catalytic hydrogenation to an aniline, reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, and subsequent cyclization in sulfuric acid. newdrugapprovals.org The isatin (B1672199) (2) is then oxidatively cleaved to produce an anthranilic acid intermediate (V). newdrugapprovals.org
More recent and commercially viable syntheses often start directly with 4-bromo-5-methylisatin (2), which is now available on a large scale. acs.org From this starting point, several pathways have been explored to construct the quinazolinone core. acs.orgresearchgate.net A common strategy involves the conversion of the isatin to an appropriate anthranilic acid or anthranilate intermediate, which is then cyclized. acs.org
The key synthetic routes can be summarized as follows:
Route A & B (Webber): These early routes involved converting 4-bromo-5-methylisatin (2) into intermediates like 2-amino-5-bromo-4-methylbenzonitrile (B6243134) (3) or 2-amino-5-bromo-4-methylbenzamide (6), which were then used to form the quinazolinone ring. acs.org
Optimized Route: A more recent, three-step method features the direct conversion of 4-bromo-5-methylisatin (2) into a methyl anthranilate intermediate (5) using potassium peroxydisulfate (B1198043) and sodium methoxide. acs.orgresearchgate.net This intermediate is then cyclized to form the bromo-quinazolinone. researchgate.net
The final and crucial step in these syntheses is the copper-mediated Ullmann-like coupling reaction between the bromo-quinazolinone intermediate and 4-mercaptopyridine (B10438) to yield the Nolatrexed base (1). acs.orgresearchgate.net The free base is subsequently treated with hydrochloric acid in ethanol (B145695) to produce Nolatrexed Dihydrochloride (B599025). acs.org
Table 1: Key Intermediates in Nolatrexed Synthesis
| Compound Name | Role in Synthesis |
| 2-bromo-4-nitrotoluene | Initial starting material in early synthetic routes. newdrugapprovals.org |
| 4-bromo-5-methylisatin | Key starting material, now commercially available. acs.org |
| Anthranilic Acid Derivatives | Intermediates formed from the oxidative cleavage of isatin. acs.orgnewdrugapprovals.org |
| 2-guanidino-5-bromo-6-methyl-quinazolin-4-one | A key intermediate in an alternative route. researchgate.net |
| 4-mercaptopyridine | Reagent for the final Ullmann coupling reaction. acs.orgresearchgate.net |
Significant efforts have been made to optimize the synthesis of Nolatrexed Dihydrochloride, focusing on improving yield, purity, and environmental safety for large-scale production. acs.orgresearchgate.net
Key optimizations include:
Ullmann Reaction Conditions: In the final Ullmann coupling step, sodium hydride, a hazardous reagent, was successfully replaced with the milder base potassium carbonate or sodium hydroxide. acs.orgresearchgate.net This change simplifies handling and improves safety. Furthermore, the amount of copper catalyst required for the reaction was significantly reduced. acs.org
Copper Removal: A critical improvement was the development of a more efficient method for removing residual copper catalyst from the final product. The original method used hydrogen sulfide (B99878) in methanol (B129727) under strongly acidic conditions. acs.org The optimized process utilizes a sodium sulfide solution under nearly neutral conditions, or alternatively, 2,4,6-trimercapto-s-triazine, to effectively precipitate and remove copper impurities. acs.orgresearchgate.net
Purity Enhancement: These modifications have led to a substantial increase in product purity. One optimized process reported an initial purity of 96.6%, with a major impurity of 4,4′-dithiodipyridine (3%). newdrugapprovals.org Through process refinement, including the improved copper removal and final crystallization steps, a final purity of 99.7% was achieved, with copper content below 10 ppm. acs.orgnewdrugapprovals.org
Table 2: Comparison of Synthetic Conditions and Purity
| Parameter | Original Method | Optimized Method |
| Base in Ullmann Reaction | Sodium Hydride acs.org | Potassium Carbonate acs.org |
| Copper Removal | Hydrogen sulfide/methanol (acidic) acs.org | Sodium sulfide solution (neutral) acs.org |
| Final Purity | 96.6% newdrugapprovals.org | 99.7% newdrugapprovals.org |
| Copper Impurity | Not specified, but a concern | < 10 ppm newdrugapprovals.org |
Multi-Step Synthetic Routes
Development of Nolatrexed Derivatives and Analogs
The quinazoline (B50416) scaffold of Nolatrexed serves as a versatile template for designing and synthesizing new derivatives and analogs with potentially enhanced or novel biological activities.
Nolatrexed was designed as a lipophilic, nonclassical inhibitor of thymidylate synthase (TS). nih.gov Unlike classical antifolates like methotrexate, its lipophilic nature allows it to enter cells via passive diffusion rather than requiring active transport systems, a potential advantage in overcoming certain types of drug resistance. nih.gov The design strategy focused on creating a molecule that interacts with the folate cofactor binding site of the TS enzyme. nih.govprobes-drugs.org
Key design principles for modifying the Nolatrexed structure include:
Dual Inhibition: A primary goal has been to develop analogs that inhibit both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two crucial enzymes in nucleotide synthesis. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Modifications are made to various parts of the quinazoline scaffold to probe how changes in structure affect inhibitory activity. This includes altering substituents on the quinazoline ring and the pyridinylthio side chain. mdpi.comscispace.com
Improving Physicochemical Properties: Modifications can be aimed at enhancing properties like water solubility. mdpi.com
The synthesis of novel quinazoline derivatives is a broad area of research. arabjchem.org Starting from key intermediates like 2-aminobenzonitriles or anthranilamides, a wide variety of substituents can be introduced at different positions of the quinazoline ring. arabjchem.orgmdpi.com
Common synthetic strategies include:
Substitution at Position 2: Introducing different aryl or alkyl groups at the 2-position of the quinazolinone ring. For instance, derivatives bearing a trimethoxyphenyl moiety have been synthesized to explore their antitumor activity. mdpi.com
Substitution at Position 3: Attaching various functional groups, including peptides or fluorophores, to the nitrogen at position 3. researchgate.net
Modifications of the Quinazoline Core: Creating fused polycyclic systems or introducing different substitution patterns on the benzene (B151609) ring portion of the scaffold. mdpi.comnih.gov Metal-free protocols and catalyst-driven reactions (e.g., using copper or zinc) have been developed to facilitate these complex syntheses. arabjchem.orgmdpi.com
Isotopic labeling, particularly with deuterium (B1214612) (²H), is a critical tool in pharmaceutical research. Substituting hydrogen with deuterium can lead to a stronger chemical bond, which may slow down metabolic processes involving the cleavage of that bond. google.comuva.es This can result in a longer in vivo half-life or reduced dosage requirements for a drug. google.com
While the specific synthetic protocol for Nolatrexed-d4 Dihydrochloride is not detailed in publicly available literature, its preparation can be inferred from established methods for deuterating aromatic and heterocyclic compounds. The "d4" designation indicates the incorporation of four deuterium atoms.
Likely strategies for the synthesis of Nolatrexed-d4 include:
H/D Exchange: A common method involves the hydrogen-deuterium exchange of the final compound or a late-stage intermediate with a deuterium source, such as heavy water (D₂O) or a deuterated solvent like DMSO-d₆, often in the presence of a base catalyst. uva.esgoogle.com For Nolatrexed, the four protons on the pyridine (B92270) ring are susceptible to such exchange.
Using Deuterated Building Blocks: An alternative route is to use a deuterated starting material in the multi-step synthesis. For example, a deuterated version of 4-mercaptopyridine could be used in the final Ullmann coupling step.
The primary purpose of preparing this compound is for use in research, such as in pharmacokinetic studies to trace the compound's distribution and metabolism in biological systems. google.com
Molecular and Cellular Mechanisms of Action of Nolatrexed Dihydrochloride
Direct Inhibition of Thymidylate Synthase (TS) Activity
Nolatrexed (B128640) dihydrochloride (B599025) is a potent and specific inhibitor of thymidylate synthase. sigmaaldrich.com It functions as a lipophilic, water-soluble quinazoline (B50416) folate analog. sigmaaldrich.comnih.gov
Non-competitive Inhibition Kinetics
Nolatrexed dihydrochloride demonstrates non-competitive inhibition of thymidylate synthase. medchemexpress.comfishersci.fibiochempartner.com This means that it does not directly compete with the substrate, deoxyuridine monophosphate (dUMP), for binding to the enzyme's active site. Instead, it binds to a different site on the enzyme, altering its conformation and rendering it inactive. This mode of inhibition is significant as its effectiveness is not diminished by increasing concentrations of the natural substrate. Research has determined the inhibition constant (Ki) of nolatrexed for human thymidylate synthase to be 11 nM, indicating a high affinity for the enzyme. medchemexpress.comfishersci.fibiochempartner.com While most reports classify the inhibition as non-competitive, some structural studies have suggested that nolatrexed binds competitively to the folate-binding site. nih.gov
Interaction with the Folate Cofactor Binding Site of TS
The inhibitory action of nolatrexed is achieved through its interaction with the folate cofactor binding site of thymidylate synthase. nih.govmedchemexpress.comfishersci.fibiochempartner.comcancer.govmedchemexpress.commedchemexpress.com By occupying this site, nolatrexed prevents the binding of the natural folate cofactor, N5,N10-methylenetetrahydrofolate, which is essential for the catalytic activity of the enzyme. medchemexpress.com This binding event effectively shuts down the enzyme's ability to convert dUMP to deoxythymidine monophosphate (dTMP). ontosight.ai Structural analyses have shown that the binding of nolatrexed induces conformational changes in the enzyme, shifting segments toward the active center and closing the active site. nih.gov
Downstream Cellular Consequences of TS Inhibition
The direct inhibition of thymidylate synthase by nolatrexed sets in motion a series of downstream cellular events that are detrimental to rapidly proliferating malignant cells.
Perturbation of De Novo Thymidylate Synthesis Pathway
The primary consequence of TS inhibition is the disruption of the de novo thymidylate synthesis pathway. researchgate.net This pathway is the sole intracellular source for the production of dTMP, a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. medchemexpress.comresearchgate.netwikipedia.orgkarger.com Inhibition of TS leads to a depletion of dTMP and a subsequent decrease in dTTP pools. cuni.czplos.org Concurrently, there is an accumulation of the substrate dUMP. karger.comcuni.cz This severe imbalance in nucleotide pools is a critical stressor for the cell.
Impact on DNA Replication Fidelity and Integrity
The depletion of dTTP and the accumulation of dUMP have a profound impact on the fidelity and integrity of DNA replication. nih.govcancer.gov The scarcity of dTTP can lead to the misincorporation of uracil (B121893) into the DNA strand in its place. plos.orgnih.gov While cells possess repair mechanisms to excise uracil from DNA, the sheer volume of misincorporation events due to TS inhibition can overwhelm these systems. plos.org This leads to DNA damage, including strand breaks and chromosomal aberrations, ultimately compromising the integrity of the genome. nih.govnih.govcancer.govplos.org The process of DNA replication itself is inhibited due to the lack of essential precursors. sigmaaldrich.comnih.govcancer.gov
Induction of S-Phase Cell Cycle Arrest in Malignant Cells
The cellular response to the disruption of DNA synthesis and the accumulation of DNA damage is the activation of cell cycle checkpoints. Specifically, treatment with nolatrexed induces a cell cycle arrest in the S-phase, the phase during which DNA replication occurs. nih.govmedchemexpress.comfishersci.fibiochempartner.comcancer.gov This S-phase arrest is a protective mechanism to halt the replication of damaged DNA. nih.govresearchgate.net Studies have shown that exposure to nolatrexed leads to a pronounced accumulation of cells in the S-phase. nih.gov Ultimately, if the DNA damage is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis. nih.govcancer.gov
Inhibitory Activity of Nolatrexed Dihydrochloride
| Parameter | Value | Cell Lines |
|---|---|---|
| Ki (human TS) | 11 nM | - |
| IC50 | 0.39 - 6.6 µM | Murine and human cell lines |
This table summarizes the key inhibitory concentrations of Nolatrexed Dihydrochloride against thymidylate synthase and cell growth. Data sourced from multiple studies.
Cellular Effects of Nolatrexed in Colon Cancer Cell Lines
| Cell Line | Effect | Observation |
|---|---|---|
| Lovo (wt p53) | DNA Damage | Increased DNA damage compared to other agents. |
| WiDr (mt p53) | DNA Damage | Increased DNA damage compared to other agents. |
| Lovo (wt p53) | Cell Cycle Arrest | Pronounced S-phase arrest (50-70%). |
| WiDr (mt p53) | Cell Cycle Arrest | Pronounced S-phase arrest (50-70%). |
This table highlights the significant downstream effects of Nolatrexed on DNA and the cell cycle in human colon cancer cell lines. Data from a comparative study. nih.gov
Mechanisms of Programmed Cell Death Induction (e.g., Caspase-Dependent Apoptosis)
Nolatrexed dihydrochloride, a quinazoline folate analog, primarily induces programmed cell death through a well-defined, caspase-dependent apoptotic pathway. nih.govcancer.gov The initiation of this cascade is a direct consequence of its primary molecular action: the potent and specific inhibition of thymidylate synthase (TS). medchemexpress.com Nolatrexed functions as a non-competitive inhibitor of TS, occupying the folate cofactor binding site on the enzyme. medchemexpress.com This inhibition has a Ki (inhibition constant) of 11 nM for human thymidylate synthase. medchemexpress.com
The inhibition of thymidylate synthase disrupts the de novo synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP). Thymidylate is an essential precursor for the synthesis of thymidine (B127349) triphosphate (dTTP), a critical building block for DNA replication. cancer.gov The resulting depletion of the intracellular dTTP pool leads to several downstream cellular consequences:
Inhibition of DNA Replication: Without sufficient dTTP, DNA synthesis is halted, preventing cells from accurately replicating their genome. nih.govcancer.gov
DNA Damage: The imbalance in deoxynucleotide pools can lead to the misincorporation of uracil into DNA, triggering DNA damage responses. nih.govcancer.gov
S-Phase Cell Cycle Arrest: The disruption of DNA synthesis and the resulting DNA damage activate cell cycle checkpoints, leading to an accumulation of cells in the S-phase (synthesis phase) of the cell cycle. nih.govncats.io In HT29 cells, a 24-hour exposure to Nolatrexed induced S-phase arrest. ncats.io Similarly, in HCT116 cells, the population in S-phase increased significantly from 24% to 40% after a 24-hour treatment. ncats.io
This combination of inhibited DNA replication, DNA damage, and S-phase arrest serves as a potent trigger for the intrinsic pathway of apoptosis. nih.gov The process culminates in the activation of a cascade of cysteine-aspartic proteases, known as caspases, which are the central executioners of apoptosis. nih.govcancer.govprobes-drugs.org The activation of these caspases leads to the systematic dismantling of the cell, characterized by DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies, completing the process of programmed cell death. nih.gov
| Step | Description | Key Cellular Consequence | Reference |
|---|---|---|---|
| 1 | Nolatrexed enters the cell via passive diffusion and binds to the folate cofactor site of thymidylate synthase (TS). | Potent and specific inhibition of TS activity. | |
| 2 | Inhibition of TS blocks the conversion of dUMP to dTMP, halting thymine (B56734) nucleotide synthesis. | Depletion of intracellular thymidine triphosphate (dTTP) pools. | nih.govcancer.gov |
| 3 | Lack of dTTP inhibits DNA replication and can cause DNA damage. | S-phase cell cycle arrest. | ncats.io |
| 4 | Accumulated DNA damage and cell cycle arrest trigger the intrinsic apoptotic pathway. | Activation of executioner caspases. | nih.govprobes-drugs.org |
| 5 | Activated caspases dismantle the cell, leading to programmed cell death. | Apoptosis. | nih.govcancer.gov |
Ancillary Mechanistic Interactions and Effects
Radiosensitizing Properties and Molecular Basis
Nolatrexed dihydrochloride possesses significant radiosensitizing activity. nih.govcancer.govncats.io This property is intrinsically linked to its primary mechanism of action. The molecular basis for this radiosensitization stems from the drug's ability to induce S-phase cell cycle arrest. nih.gov Cells are known to have varying sensitivity to ionizing radiation depending on their position in the cell cycle, with the S-phase being one of the more radiosensitive phases. By synchronizing a larger population of tumor cells in this vulnerable phase, Nolatrexed effectively lowers the threshold of radiation required to induce lethal damage.
Furthermore, the inhibition of thymidylate synthase and the subsequent disruption of the DNA synthesis and repair machinery by Nolatrexed likely compound the cytotoxic effects of radiation. nih.govcancer.gov The cell's ability to repair the DNA strand breaks caused by radiation is compromised in the absence of an adequate supply of nucleotides, leading to an enhanced lethal effect when the two therapies are combined.
Potential Inhibition of Other Folate-Requiring Enzymes (e.g., Serine Hydroxymethyltransferase)
Nolatrexed was specifically designed as a direct and specific inhibitor of thymidylate synthase (TS). However, as a folate analog, it operates within the complex and interconnected network of folate metabolism, which involves several crucial enzymes. nih.govcuni.cz While Nolatrexed's primary target is TS, it is relevant to consider its potential interactions with other folate-dependent enzymes, a characteristic seen in other antifolates. karger.comresearchgate.net
For instance, the drug Pemetrexed is known as a multi-targeted antifolate because it inhibits not only TS but also other key enzymes in folate pathways, such as dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). cuni.czkarger.comresearchgate.net
Another critical enzyme in this metabolic nexus is Serine Hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. nih.gov SHMT is responsible for converting serine and tetrahydrofolate into glycine (B1666218) and 5,10-methylenetetrahydrofolate. drugbank.com The latter is the specific folate cofactor required by thymidylate synthase for dTMP synthesis. medchemexpress.com Given this direct upstream relationship, inhibiting SHMT can also impact DNA synthesis, and it is considered a potential target for anticancer agents. nih.gov While Nolatrexed is primarily recognized for its high affinity for TS, its structural nature as a folate analog suggests a theoretical possibility of interaction with other folate-binding enzymes like SHMT, although this is not reported as a primary mechanism of action. nih.gov
| Enzyme | Function | Interaction with Antifolates | Reference |
|---|---|---|---|
| Thymidylate Synthase (TS) | Catalyzes the synthesis of dTMP, a precursor for DNA. | Primary target of Nolatrexed, Raltitrexed, and Pemetrexed. | researchgate.net |
| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate, maintaining the folate pool. | Inhibited by Methotrexate and Pemetrexed. | cuni.czkarger.com |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Involved in the de novo synthesis of purines. | Inhibited by Pemetrexed. | researchgate.net |
| Serine Hydroxymethyltransferase (SHMT) | Produces 5,10-methylenetetrahydrofolate for TS; involved in one-carbon metabolism. | Considered a therapeutic target; potential for interaction with folate analogs. | nih.gov |
Mechanisms of Resistance to Nolatrexed Dihydrochloride in Preclinical Models
Cellular Transport Independence and Implications for Resistance Circumvention
A primary advantage of Nolatrexed's design is its ability to bypass cellular transport systems that are often implicated in resistance to other folate analogs. plos.orggriffith.edu.au
Passive Diffusion as the Primary Cellular Entry Mechanism
Nolatrexed (B128640) is a lipophilic compound and is uncharged at physiological pH. plos.orggriffith.edu.au These characteristics allow it to readily cross the cell membrane via passive diffusion, a mechanism that is not dependent on specific protein transporters. cuni.cz This mode of entry is a key feature that distinguishes it from many other antifolates, which rely on active transport mechanisms to enter the cell.
Non-Substrate Status for Folylpolyglutamate Synthetase (FPGS)
Once inside the cell, many folate analogs are modified by the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate (B1630785) residues. This process, known as polyglutamylation, traps the drug inside the cell and can increase its affinity for the target enzyme. griffith.edu.au Resistance can arise if FPGS activity is decreased, leading to reduced intracellular drug retention. Nolatrexed, which lacks a terminal glutamate side chain, is not a substrate for FPGS. plos.orgntu.edu.sg Consequently, its efficacy is not dependent on this enzymatic step, and resistance cannot develop through the downregulation of FPGS activity. plos.orggriffith.edu.aukarger.com
Enzyme-Specific Resistance Mechanisms
Despite circumventing transport-related resistance, cancer cells can develop resistance to Nolatrexed through direct modifications of its target enzyme, thymidylate synthase.
Upregulation or Acute Induction of Thymidylate Synthase Expression
A significant mechanism of resistance to TS inhibitors is the overexpression of the target enzyme itself. Preclinical studies have demonstrated that exposure to TS inhibitors, including Nolatrexed, can lead to an acute induction of TS protein synthesis. This increase in the amount of TS protein effectively titrates out the inhibitor, requiring higher drug concentrations to achieve the same level of enzyme inhibition and cell death. This response is believed to be a result of the disruption of a negative feedback loop where TS protein normally binds to its own mRNA to inhibit translation.
Table 1: Induction of Thymidylate Synthase (TS) Protein in W1L2 Cells by TS Inhibitors
| Compound | Concentration (relative to IC50) | Fold Increase in TS Protein (after 24h) |
|---|---|---|
| Nolatrexed (AG337) | 100 x IC50 | 7.3 |
| Raltitrexed | 100 x IC50 | 6.0 |
| ZD9331 | 100 x IC50 | 9.8 |
Data sourced from a study investigating TS protein up-regulation in response to various TS inhibitors. plos.org
In a study involving Lovo colorectal cancer cells, a cell line transfected with mutant p53 (Lovo 175X2) showed a 3-fold increase in resistance to Nolatrexed compared to the parental cells with wild-type p53. This resistance was associated with an increase in both TS protein expression and catalytic activity.
Alterations in Target Enzyme Structure or Catalytic Activity
Acquired resistance to Nolatrexed can also arise from mutations within the TYMS gene, which encodes for thymidylate synthase. These mutations can alter the structure of the enzyme's drug-binding site, thereby reducing the inhibitor's affinity and efficacy.
Research has identified specific mutations in the TS enzyme that confer resistance to Nolatrexed. In a study using human sarcoma HT1080 cells, two mutations in a conserved loop of the enzyme, Asp49Gly and Gly52Ser, were found to significantly increase resistance. ntu.edu.sg Cells transfected with the Asp49Gly mutant cDNA were 40-fold more resistant to Nolatrexed, while the Gly52Ser mutation resulted in a 12-fold increase in resistance compared to cells with the wild-type enzyme. ntu.edu.sg Interestingly, these mutations did not confer cross-resistance to other antifolates like raltitrexed, highlighting the specific nature of the interaction between Nolatrexed and its binding site on the thymidylate synthase enzyme. ntu.edu.sg
Table 2: Impact of Thymidylate Synthase (TS) Mutations on Nolatrexed IC50 Values
| TS Status | Mutation | Fold Increase in IC50 vs. Wild-Type |
|---|---|---|
| Wild-Type | - | 1 |
| Mutant | Asp49Gly | 40 |
| Mutant | Gly52Ser | 12 |
Data from a study characterizing Nolatrexed-resistant mutants of human thymidylate synthase. ntu.edu.sg
Molecular Determinants of Intrinsic and Acquired Sensitivity
The effectiveness of Nolatrexed Dihydrochloride (B599025), a lipophilic nonclassical antifolate, is intrinsically linked to the molecular characteristics of cancer cells. As a direct and potent inhibitor of thymidylate synthase (TS), its primary mechanism of action is the depletion of thymidylate, which is crucial for DNA synthesis and repair. medchemexpress.complos.org Resistance to TS inhibitors can arise from several factors, including the overexpression of the target enzyme TS, impaired drug transport, or altered drug metabolism. aacrjournals.org Nolatrexed was specifically designed to overcome some of the resistance mechanisms that affect classical antifolates. For instance, it does not require active transport into the cell via the reduced folate carrier (RFC) and is not a substrate for polyglutamylation by the enzyme folylpolyglutamyl synthetase (FPGS), two common mechanisms of resistance to drugs like methotrexate. oup.comoup.com
Influence of Tumor Suppressor Gene Status (e.g., p53 Functionality) on TS Levels
The status of the tumor suppressor gene p53, which is mutated in a large percentage of human cancers, can significantly modulate cellular sensitivity to TS inhibitors like Nolatrexed by influencing TS expression. nih.gov Wild-type p53 (wt-p53) is known to play a role in down-regulating TS expression. nih.govkarger.com Consequently, the loss of wt-p53 function can lead to increased TS levels, which is a common mechanism of resistance to TS inhibitors. nih.gov
A study using colorectal cancer (CRC) cell lines demonstrated this relationship clearly. Lovo cells, which have wt-p53, were compared to derivative cell lines where p53 status was altered. nih.gov
Lovo 175X2 cells , transfected with a mutant p53 (mt-p53), showed a 3-fold increase in resistance to Nolatrexed compared to the parental wt-p53 cells. nih.gov This resistance was directly associated with an increase in both TS protein expression and catalytic activity. nih.gov
Conversely, Lovo li cells , which have functionally inactive p53, were found to be 3 to 13 times more sensitive to Nolatrexed and other TS inhibitors. nih.gov These cells exhibited lower TS mRNA, protein expression, and activity compared to their wt-p53 counterparts. nih.gov
These findings indicate that the functional status of p53 is a critical determinant of Nolatrexed sensitivity, primarily through its regulatory effect on TS levels. Cells with mutated or non-functional p53 tend to have higher TS levels, conferring intrinsic resistance to Nolatrexed. nih.gov
| Cell Line Model | p53 Status | Relative Resistance to Nolatrexed | Associated Thymidylate Synthase (TS) Levels |
|---|---|---|---|
| Lovo 92 (Parental) | Wild-Type (wt) | Baseline | Baseline |
| Lovo 175X2 | Mutant (mt) | 3-fold increase | Increased protein expression and activity |
| Lovo li | Functionally Inactive | Increased Sensitivity (3-13x) | Lower mRNA, protein, and activity |
Cross-Resistance Profiles with Classical Antifolates
Cross-resistance between different anticancer agents is a significant challenge in chemotherapy. Nolatrexed's unique properties as a nonclassical antifolate result in a distinct cross-resistance profile when compared to classical antifolates like Methotrexate and Raltitrexed (Tomudex). cuni.czdovepress.com
Classical antifolates typically require the RFC for cellular uptake and are activated through polyglutamylation by FPGS. nih.govaacrjournals.org Resistance to these agents often involves impaired transport or deficient polyglutamylation. nih.govresearchgate.net Because Nolatrexed is a lipophilic compound that enters cells via passive diffusion and does not undergo polyglutamylation, it can remain effective in cells that have developed resistance to classical antifolates through these specific mechanisms. oup.comoup.comdovepress.com
A key preclinical study highlighted this lack of cross-resistance. Using a human leukemia cell line, CCRF-CEM, and a variant resistant to Raltitrexed (CCRF-CEM:RC2Tomudex), researchers demonstrated the differential sensitivity. The resistant cell line had less than 11% of the FPGS activity of the parent line, making it highly resistant to Raltitrexed (>1000-fold) and moderately resistant to Lometrexol (6-fold). nih.govaacrjournals.org However, these FPGS-deficient cells remained sensitive to Nolatrexed. nih.govaacrjournals.org
This demonstrates that a primary mechanism of resistance to classical, polyglutamatable antifolates—decreased FPGS activity—does not confer resistance to Nolatrexed. nih.govaacrjournals.org
| Cell Line | Key Resistance Mechanism | Resistance to Raltitrexed | Resistance to Methotrexate | Resistance to Nolatrexed |
|---|---|---|---|---|
| CCRF-CEM (Parental) | None (Sensitive) | Sensitive | Sensitive | Sensitive |
| CCRF-CEM:RC2Tomudex | Deficient FPGS Activity (<11%) | >1000-fold Resistant | Sensitive | Sensitive |
Preclinical Pharmacological Investigations of Nolatrexed Dihydrochloride
In Vitro Cellular Pharmacodynamics and Efficacy Studies
Cytotoxicity in Established Murine and Human Tumor Cell Lines
Nolatrexed (B128640) dihydrochloride (B599025) has demonstrated broad-spectrum cytotoxic activity against a panel of both murine and human tumor cell lines. caymanchem.com The compound's efficacy is attributed to its role as a specific and potent inhibitor of thymidylate synthase (TS), an essential enzyme in the de novo synthesis of thymidine (B127349) nucleotides required for DNA replication. cancer.gov Its lipophilic nature allows it to enter cells via passive diffusion, bypassing the need for specific transport mechanisms. glpbio.comdovepress.com
The cytotoxic effects of nolatrexed have been quantified using IC50 values, which represent the concentration of the drug required to inhibit cell growth by 50%. In a panel of human and murine cancer cell lines, IC50 values for nolatrexed ranged from 0.39 to 6.6 μM. caymanchem.com Specific IC50 values have been reported for several cell lines, including 1.0 μM for L1210 (murine leukemia), 0.81 μM for CCRF-CEM (human T-cell leukemia), and 1.0 μM for GC3/M TK- cells. glpbio.cn The cytotoxic effect on L1210 cells was significantly diminished by the addition of exogenous thymidine, confirming that the primary mechanism of action is the inhibition of thymidylate synthase. caymanchem.com
Table 1: Cytotoxicity of Nolatrexed Dihydrochloride in Various Tumor Cell Lines
| Cell Line | Type | IC50 (μM) |
|---|---|---|
| L1210 | Murine Leukemia | 1.0 glpbio.cn |
| CCRF-CEM | Human T-Cell Leukemia | 0.81 glpbio.cn |
| GC3/M TK- | - | 1.0 glpbio.cn |
| Human/Murine Panel | Various | 0.39-6.6 caymanchem.com |
Concentration-Dependent Growth Inhibition Assays
Studies have consistently shown that the growth inhibitory effects of nolatrexed are concentration-dependent. As the concentration of nolatrexed increases, a corresponding increase in the inhibition of cell proliferation is observed. This dose-response relationship is a critical factor in determining the therapeutic window for the drug. Research has shown that nolatrexed induces S-phase cell cycle arrest in cancer cells, further contributing to its growth-inhibitory effects. caymanchem.comcancer.gov For instance, in L1210 cells, nolatrexed at concentrations of 0.7 and 3.5 μM was shown to induce cell cycle arrest at the S phase. caymanchem.com
Schedule-Dependent Activity in Cellular Models
A key finding from in vitro studies is the schedule-dependent nature of nolatrexed's activity. ascopubs.org Due to its rapid influx and efflux from cells, prolonged exposure is necessary to achieve a significant cytotoxic effect. This is because there is no selective intracellular retention of the molecule. Therefore, continuous exposure schedules have been found to be more effective than short-term bolus administrations in cellular models. ascopubs.org This understanding has been crucial in designing effective administration schedules for in vivo studies and clinical trials. In vitro studies using head and neck cancer cell lines (HNX14C and HNX22B) demonstrated that a schedule of nolatrexed administered from 0 to 120 hours with paclitaxel (B517696) given from 48 to 51 hours resulted in synergistic growth inhibition, while other schedules showed antagonistic effects. nih.gov
In Vivo Animal Model Studies of Antitumor Activity
Efficacy in Murine Xenograft Models
The antitumor activity of nolatrexed has been evaluated in various murine xenograft models. A notable example is its efficacy in the L5178Y/TK- murine lymphoma model, where it has been shown to increase the life span of treated animals. caymanchem.com In this model, which is deficient in thymidine kinase, the antitumor effect of nolatrexed is particularly pronounced. caymanchem.com The compound has demonstrated good activity and has even been described as curative in the L5178Y TK- lymphoma model. Studies have also shown that in vivo, there is a greater up-regulation of TS protein in normal intestinal epithelial cells compared with L5178Y TK-/- mouse lymphoma cells, which may contribute to the therapeutic window of the drug. aacrjournals.org
Evaluation of Tumor Growth Retardation in Nude Mice
Studies in nude mice bearing human tumor xenografts have provided further evidence of nolatrexed's in vivo antitumor activity. When administered to nude mice with Bu25TK- tumor xenografts, a time-dependent increase in antitumor activity was observed. glpbio.com This indicates that the duration of exposure to the drug is a critical determinant of its efficacy in a solid tumor model. The use of orthotopic mouse models has also been instrumental in generating more aggressive variants of human pancreatic cancer, which can then be used to screen for effective agents like nolatrexed. nih.gov
Table 2: In Vivo Antitumor Activity of Nolatrexed Dihydrochloride
| Animal Model | Tumor Model | Key Findings |
|---|---|---|
| Murine | L5178Y/TK- lymphoma | Increased life span. caymanchem.com Curative activity observed. |
| Nude Mice | Bu25TK- tumor xenografts | Time-dependent increase in antitumor activity. glpbio.com |
Assessment of Tissue Barrier Penetration in Solid Tumor Models
The ability of a chemotherapeutic agent to penetrate solid tumors is a critical determinant of its efficacy. Preclinical studies with nolatrexed dihydrochloride have provided some insights into its distribution and activity in solid tumor models.
In a study involving nude mice bearing HeLa Bu25TK- human cervical cancer cell line xenografts, administration of nolatrexed dihydrochloride resulted in a noticeable reduction in tumor growth. medchemexpress.cn While this study demonstrates anti-tumor activity in a solid tumor model, it does not provide specific quantitative data on the concentration of nolatrexed within the tumor tissue versus the plasma.
Another preclinical study investigated the use of long-circulating liposomes to encapsulate nolatrexed dihydrochloride, aiming to prolong its circulation time. nih.gov This formulation was tested in mice with H22 mouse hepatoma carcinoma solid tumors. The study found that the long-circulating liposomal formulation of nolatrexed dihydrochloride exhibited a stronger long-term antitumor effect compared to the free drug, with a tumor weight inhibition rate of 41.68%. nih.gov This suggests that sustained release and potentially enhanced accumulation in the tumor tissue could improve efficacy.
A phase I study in children with advanced solid tumors provided some pharmacokinetic data for nolatrexed, showing a dose-related increase in plasma concentrations and systemic exposure. researchgate.net However, this clinical study did not include measurements of drug concentrations within the tumor tissue.
The following table summarizes the key findings from preclinical studies relevant to the assessment of nolatrexed dihydrochloride in solid tumor models.
| Model System | Key Findings | Reference |
| Nude mice with HeLa Bu25TK- xenografts | Administration of nolatrexed dihydrochloride led to a significant slowing of tumor growth. | medchemexpress.cn |
| Mice with H22 hepatoma carcinoma | Long-circulating liposomal nolatrexed dihydrochloride showed stronger long-term antitumor effect with a tumor weight inhibition rate of 41.68%. | nih.gov |
Pharmacodynamic Markers of Target Inhibition in Preclinical Research
Pharmacodynamic markers are crucial for assessing the biological activity of a drug and for guiding its clinical development. For nolatrexed dihydrochloride, a key pharmacodynamic marker is the level of plasma deoxyuridine (UdR).
Nolatrexed is a potent inhibitor of thymidylate synthase (TS), an essential enzyme for the synthesis of thymidine, a necessary component of DNA. karger.comoup.com The inhibition of TS leads to an accumulation of its substrate, deoxyuridine monophosphate (dUMP), which is subsequently converted to deoxyuridine (UdR) and released into the bloodstream. aacrjournals.orgresearchgate.net Consequently, an elevation in plasma UdR levels serves as a sensitive and specific surrogate marker for the inhibition of TS by nolatrexed. oup.comaacrjournals.org
Preclinical and early clinical studies have consistently demonstrated a relationship between the administration of nolatrexed and a significant increase in plasma UdR concentrations. oup.comaacrjournals.org For instance, a phase I study of nolatrexed administered as a 24-hour continuous intravenous infusion showed substantial TS inhibition, as reflected by increased plasma deoxyuridine levels that rapidly returned to normal after the infusion ended. oup.com This observation led to the exploration of more prolonged administration schedules to maintain TS inhibition. oup.com
In a phase I trial of ZD9331, another TS inhibitor, it was noted that during the development of nolatrexed, plasma UdR levels were used to demonstrate that a 5-day infusion was necessary to maintain inhibition of the target enzyme. aacrjournals.org
The relationship between drug exposure and the pharmacodynamic effect has also been investigated. In a study using 2-[11C]thymidine positron emission tomography (PET) to assess TS inhibition, a statistically significant correlation was found between the plasma area under the curve (AUC) of nolatrexed (AG337) and the drug-induced increase in plasma deoxyuridine concentration. oup.com
The following table presents a summary of findings related to plasma deoxyuridine as a pharmacodynamic marker for nolatrexed.
| Study Type | Observation | Implication | Reference |
| Phase I Clinical Study | Increased plasma deoxyuridine levels during a 24-hour infusion of nolatrexed, which normalized rapidly post-infusion. | Plasma UdR is a responsive marker of TS inhibition by nolatrexed. | oup.com |
| Comparative Drug Study | Plasma UdR levels were used to determine that a 5-day infusion of nolatrexed was needed for sustained TS inhibition. | Plasma UdR helps in optimizing the administration schedule of nolatrexed. | aacrjournals.org |
| PET Imaging Study | A significant correlation was observed between nolatrexed plasma AUC and the increase in plasma deoxyuridine levels. | The extent of TS inhibition, as measured by plasma UdR, is related to the systemic exposure to nolatrexed. | oup.com |
Structure Activity Relationship Sar Studies and Rational Design of Nolatrexed Analogs
Computational Approaches in Molecular Design and Optimization
Computer-Aided Drug Design (CADD) has revolutionized the process of drug discovery, enabling the development and optimization of numerous licensed drugs, including Nolatrexed (B128640). mdpi.commdpi.com These computational methods provide deep insights into drug-target interactions, reduce development costs, and accelerate the discovery of new therapeutic agents. mdpi.com
The design of Nolatrexed was heavily reliant on high-resolution X-ray crystallography to analyze the structure of its target enzyme, thymidylate synthase (TS). glpbio.com Initially, the design process utilized the crystal structure of E. coli TS to understand the folate cofactor binding site. researchgate.net This was followed by comprehensive structural studies of human thymidylate synthase (hTS).
The crystal structure of hTS in a complex with Nolatrexed and the substrate analog dUMP (PDB ID: 5X67) provided critical information on the inhibitor's binding mode. nih.govpdbj.orgnih.gov These structural analyses revealed that upon binding Nolatrexed, specific regions within the hTS enzyme undergo conformational shifts toward the catalytic center. nih.gov This detailed crystallographic information was essential for understanding how Nolatrexed occupies the folate binding site to exert its inhibitory effect. nih.gov
Table 1: Crystallographic Data for Human Thymidylate Synthase (hTS) in Complex with Nolatrexed and dUMP
| Parameter | Value |
| PDB ID | 5X67 nih.gov |
| Organism | Homo sapiens nih.gov |
| Experimental Method | X-ray Diffraction nih.gov |
| Resolution | 2.13 Å nih.gov |
| Key Ligands | Nolatrexed, 2'-deoxyuridylic acid (dUMP) nih.govpdbj.org |
| Finding | Binding of Nolatrexed induces conformational changes in hTS, with insert regions shifting toward the catalytic center. nih.gov |
Alongside crystallography, molecular modeling and docking techniques were central to the design and optimization of Nolatrexed. capes.gov.brresearchgate.net These computational procedures predict the preferred orientation and binding affinity of a molecule when bound to the active site of a protein. mdpi.com For Nolatrexed, such techniques were used to refine its structure to maximize its affinity for the TS binding pocket.
More recent in-silico studies have continued to use molecular docking to explore the potential of Nolatrexed against other therapeutic targets. For instance, docking simulations against key proteins implicated in glioblastoma multiforme (GBM) have been performed to evaluate Nolatrexed's potential in treating this aggressive brain tumor. researchgate.net These studies calculate binding scores that estimate the interaction strength between the drug and the target protein. researchgate.net
Table 2: Example of Molecular Docking Results for Nolatrexed with Glioblastoma Targets
| Target Protein | PDB ID | Binding Score (kcal/mol) |
| mTORC1 | 7YRJ | -8.04 researchgate.net |
| mTORC2 | 7TZO | -7.2 researchgate.net |
| MAP2K1 | 5HZE | -7.69 researchgate.net |
Utilization of X-ray Crystallographic Data for Target Binding Site Analysis
Identification of Key Structural Features for Biological Potency
Structure-activity relationship (SAR) studies are crucial for identifying which parts of a molecule are essential for its biological effects. rsc.org For Nolatrexed and related compounds, these studies have pinpointed the quinazolinone core and specific substitutions as key determinants of its antifolate activity. mdpi.comnih.gov
Nolatrexed is chemically classified as a quinazoline (B50416) antifolate. nih.govontosight.ai The quinazolinone structure is considered a "privileged structure" in medicinal chemistry because of its stability and its presence in numerous compounds with diverse pharmacological activities. researchgate.netomicsonline.org The quinazoline-4(3H)-one scaffold, in particular, is found in over 200 naturally occurring alkaloids and serves as a foundational structure for many synthetic therapeutic agents. researchgate.net
This core structure is vital for the antifolate activity of Nolatrexed because the quinazoline ring system mimics the pteridine (B1203161) ring of the natural substrate, folic acid. omicsonline.org This resemblance allows it to effectively compete for and occupy the folate binding site on thymidylate synthase, thereby inhibiting the enzyme. nih.gov The stability of the quinazolinone nucleus has inspired chemists to use it as a scaffold for creating new potential medicinal agents. researchgate.netomicsonline.org
SAR studies have demonstrated that the biological activity of quinazolinone-based compounds can be finely tuned by making substitutions at various positions on the ring system. mdpi.comnih.gov For the quinazolinone scaffold, positions 2, 3, 6, and 8 have been identified as particularly significant for modulating pharmacological activity. mdpi.comnih.govnih.gov
In the case of Nolatrexed, specific substitutions are critical for its potent inhibition of thymidylate synthase. Research has shown that modifications at the 2- and 6-positions directly impact its inhibitory power.
Table 3: Structure-Activity Relationship (SAR) Findings for Nolatrexed Analogs
| Position | Modification | Impact on Thymidylate Synthase (TS) Inhibition |
| 2 | Replacement of the amino group with a methyl group | Decreased inhibitory activity core.ac.uk |
| 6 | Removal of the methyl group | 10- to 20-fold decrease in human TS inhibition core.ac.uk |
Importance of the Quinazolinone Core for Antifolate Activity
Development of Next-Generation Antifolates Based on the Nolatrexed Scaffold
The development of Nolatrexed as a nonclassical antifolate paved the way for next-generation inhibitors. taylorandfrancis.com Unlike classical antifolates such as methotrexate, Nolatrexed was designed to be more lipophilic and not require polyglutamation for cellular retention. nih.govtandfonline.com This was a deliberate strategy to overcome common mechanisms of drug resistance, such as impaired transport into the cell or reduced activity of the enzyme responsible for polyglutamation. taylorandfrancis.comnih.gov
The principles learned from Nolatrexed have influenced the design of other novel antifolates. The goal is to create agents with improved pharmacological properties, such as enhanced cellular uptake, better target selectivity, and the ability to circumvent resistance. nih.govcuni.cz Research in this area includes developing inhibitors that can dually target multiple folate-dependent enzymes or agents that use alternative cellular entry mechanisms, such as those targeting the folate receptor, which is often overexpressed in tumors. nih.govcuni.cz The development of compounds like pemetrexed, plevitrexed, and various pyrazolo[3,4-d]pyrimidine analogues reflects the ongoing effort to build upon the foundation laid by earlier nonclassical antifolates like Nolatrexed. taylorandfrancis.comnih.govcuni.cz
Design of Dual-Target Inhibitors (e.g., Simultaneous TS and DHFR Inhibition)
The simultaneous inhibition of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR) is a compelling strategy in cancer chemotherapy. nih.gov These two enzymes catalyze sequential and critical steps in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. tandfonline.commdpi.com By targeting both enzymes with a single chemical entity, it is possible to achieve a more comprehensive blockade of this pathway, potentially leading to enhanced therapeutic efficacy and overcoming some of the pharmacokinetic challenges associated with administering two separate drugs. nih.gov
The design of such dual inhibitors often draws inspiration from the structures of known antifolates. Nolatrexed, a lipophilic "nonclassical" TS inhibitor, is notable because it does not require active transport into cells via the reduced folate carrier system or intracellular activation by folylpolyglutamate synthetase (FPGS). ebrary.netcore.ac.uk These characteristics help it to circumvent common mechanisms of drug resistance. ebrary.net Researchers have sought to engineer these favorable properties into new molecules that extend their inhibitory activity to include DHFR. nih.govtaylorandfrancis.com
One prominent research effort focused on designing and synthesizing a series of classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates as potential dual TS/DHFR inhibitors. nih.govnih.gov In this work, scientists systematically modified the chemical structure to explore the impact on inhibitory activity against both human TS and human DHFR. The rationale was that specific structural alterations, such as homologation from a 6-methyl to a 6-ethyl group, could enhance DHFR inhibition while maintaining potent TS inhibitory activity. nih.gov
The synthesis of a classical analog, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (Compound 4 in the study), yielded a potent dual inhibitor of both human TS and human DHFR. nih.govnih.gov In contrast, most of the synthesized nonclassical analogs in the same study demonstrated strong inhibition of TS but were significantly less active against DHFR. nih.govnih.gov
Metabolism and Pharmacokinetic Disposition Research of Nolatrexed D4 Dihydrochloride
Metabolic Pathways of Nolatrexed (B128640)
The biotransformation of nolatrexed is a key area of investigation, with sulfation emerging as a significant metabolic pathway. biorxiv.orgmcconline.org.in Phase II drug metabolizing enzymes, such as sulfotransferases (SULTs), play a crucial role in modifying both endogenous and exogenous compounds to increase their solubility and facilitate their excretion. mcconline.org.in
Role of Sulfotransferases (SULTs) in Nolatrexed Biotransformation
Sulfotransferases are a group of enzymes that catalyze the transfer of a sulfonate group to a substrate, a process that can lead to the bioactivation or detoxification of a drug. biorxiv.orgmcconline.org.in Research has shown that nolatrexed can significantly influence the expression and activity of various SULT isoforms in both rat and human models. biorxiv.orgmcconline.org.inbiorxiv.org
Studies using rat liver cytosols demonstrated that nolatrexed significantly increased the activity of SULT1A1 (also known as AST-IV) and SULT2A1 (also known as STa). biorxiv.orgmcconline.org.in Specifically, β-naphthol sulfation (a measure of SULT1A1 activity) and DHEA sulfation (a measure of SULT2A1 activity) were elevated in response to nolatrexed treatment. biorxiv.orgmcconline.org.in These findings suggest that sulfation is a relevant pathway in the metabolism of nolatrexed.
Investigations into the Regulation of SULTs Expression by Nolatrexed
The interaction between nolatrexed and SULTs extends beyond its own metabolism; nolatrexed has been shown to regulate the expression of these enzymes at both the protein and mRNA levels. biorxiv.orgmcconline.org.in In studies conducted on male Sprague-Dawley rats treated with nolatrexed, a dose-dependent effect on SULT expression was observed. mcconline.org.inbiorxiv.org Initially, protein expression of SULTs increased, but it tended to decrease at higher doses. mcconline.org.in
In vitro studies using human hepatocarcinoma (HepG2) cells further corroborated these findings. mcconline.org.inbiorxiv.org Treatment with nolatrexed led to a significant increase in the expression of several human SULT isoforms. biorxiv.orgmcconline.org.inbiorxiv.org The expression of estradiol (B170435) sulfotransferase (EST), however, showed a multiphasic pattern, initially decreasing and then being restored at higher doses before decreasing again at very high concentrations. mcconline.org.in This complex regulatory effect highlights the potential for drug-drug interactions and alterations in the metabolism of other endogenous and exogenous compounds. biorxiv.org
Application of Deuterated Nolatrexed (Nolatrexed-d4) in Metabolic Studies
The use of isotopically labeled compounds, such as nolatrexed-d4 dihydrochloride (B599025), is a powerful tool in metabolic research. bitesizebio.comnih.gov Deuterium (B1214612) (d) is a stable, non-radioactive isotope of hydrogen, and its incorporation into a drug molecule creates a "heavy" version that can be distinguished from the unlabeled drug by mass spectrometry. bitesizebio.comnih.gov This allows for precise tracing and quantification of the drug and its metabolites.
Tracing of Metabolites and Metabolic Fate
Metabolic tracing with stable isotopes enables researchers to follow the journey of a drug within a biological system, elucidating its metabolic fate. bitesizebio.comnih.govresearchgate.net By administering nolatrexed-d4, scientists can track the transformation of the parent compound into its various metabolites. This technique provides dynamic information about which metabolic pathways are active and how the drug is processed and eliminated by the body. bitesizebio.com The ability to differentiate between the administered drug and endogenous compounds of similar mass is a key advantage of this approach.
Quantitative Analysis of Metabolite Formation
Mass spectrometry is a central technique for the quantitative analysis of metabolites following the administration of a deuterated drug. nih.gov It allows for the simultaneous measurement of the parent drug and its metabolites, providing a comprehensive picture of the metabolic profile. While specific quantitative data on nolatrexed-d4 metabolite formation is not detailed in the provided search results, the methodology is well-established for such investigations. This type of analysis is crucial for understanding the rate and extent of metabolite formation, which are key components of a drug's pharmacokinetic profile.
Research on Pharmacokinetic Parameters in Animal Models
Preclinical studies in animal models are essential for predicting the pharmacokinetic behavior of a drug in humans. nih.govugd.edu.mk Various animal species, including rats, dogs, and monkeys, are used to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion. nih.gov
Absorption Characteristics (e.g., Oral Bioavailability in Rats)
Research into the absorption of Nolatrexed Dihydrochloride has been conducted in preclinical models, notably in mice, to determine its oral bioavailability. In one key study, the absolute oral bioavailability was determined by comparing the area under the curve (AUC) after oral administration to that after intravenous administration.
Following oral administration to mice, Nolatrexed Dihydrochloride was found to be absorbed, reaching a peak plasma concentration (Cmax) at a specific time point (Tmax). The absolute bioavailability was calculated to be 23.58% in mice. researchgate.net This finding is crucial for the potential development of oral formulations of the drug. researchgate.net Another study involving a 10-day oral administration in patients reported a high bioavailability, ranging from 70-100%. nih.gov
Table 1: Oral Pharmacokinetic Parameters of Nolatrexed Dihydrochloride in Mice
| Parameter | Value |
|---|---|
| Peak Plasma Time (Tmax) | 1.000 ± 0.012 h |
| Peak Plasma Concentration (Cmax) | 18.000 ± 0.0140 mg/L |
| Area Under the Curve (AUC) | 84.893 ± 9.923 mg/L/h |
| Absolute Bioavailability | 23.58% |
Data derived from a study on Nolatrexed Dihydrochloride in mice. researchgate.net
Plasma Clearance and Half-Life Studies
The plasma clearance and half-life of Nolatrexed Dihydrochloride have been investigated in preclinical studies, providing insights into its elimination from the body. These pharmacokinetic parameters are essential for understanding the duration of the drug's action and for designing dosing regimens.
In a study using mice, the plasma clearance and half-life were determined following intravenous administration. researchgate.net The half-life of a drug is the time it takes for the plasma concentration to decrease by half, while clearance is a measure of the volume of plasma cleared of the drug per unit of time. researchgate.netmedchemexpress.cn
Table 2: Intravenous Pharmacokinetic Parameters of Nolatrexed Dihydrochloride in Mice
| Parameter | Value |
|---|---|
| Half-Life (T½) | 3.020 ± 0.017 h |
| Plasma Clearance (CL) | 0.556 ± 0.093 L/h/kg |
| Area Under the Curve (AUC) | 89.972 ± 0.425 mg/L/h |
Data derived from a study on Nolatrexed Dihydrochloride in mice. researchgate.netmedchemexpress.cn
The oral administration of Nolatrexed Dihydrochloride in the same study resulted in a longer half-life of 5.046 ± 0.191 hours. researchgate.net
Distribution Characteristics in Preclinical Species
Information regarding the detailed tissue distribution of Nolatrexed Dihydrochloride in various preclinical species is not extensively available in the public domain. However, a key pharmacokinetic study in mice provides a value for the distribution factor.
The distribution factor, also known as the apparent volume of distribution (Vd), relates the amount of drug in the body to the concentration of the drug in the blood or plasma. A larger Vd indicates greater distribution into tissues. For intravenously administered Nolatrexed Dihydrochloride in mice, the distribution factor was determined to be 0.831 ± 0.106 L/kg. researchgate.netmedchemexpress.cn This value provides an initial understanding of how the compound distributes between the plasma and other tissues in this preclinical model. Further studies in other preclinical species would be necessary to fully characterize the distribution profile of Nolatrexed and its deuterated analogue.
Analytical Methodologies and Stable Isotope Labeling Applications of Nolatrexed D4 Dihydrochloride
Development and Validation of Analytical Techniques for Nolatrexed-d4
The accurate quantification of drug candidates is paramount in pharmaceutical development. For Nolatrexed (B128640) and its deuterated form, robust analytical methods have been established to ensure precise measurements in various matrices.
High-Performance Liquid Chromatography (HPLC) Methodologies for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. jneonatalsurg.comresearchgate.net Several HPLC methods have been developed and validated for the quantitative determination of Nolatrexed and its related substances. cjph.com.cnoriprobe.com These methods are crucial for quality control, stability testing, and formulation analysis. nih.govpensoft.net
A typical HPLC method for Nolatrexed involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffer and an organic modifier. cjph.com.cnnih.gov For instance, one method utilizes a mobile phase of 0.02 mol/L potassium dihydrogen phosphate (B84403) solution (adjusted to pH 6.5) and methanol (B129727) in a 48:52 ratio, with UV detection at 226 nm. cjph.com.cn Method validation, following guidelines from the International Conference on Harmonisation (ICH), ensures the reliability of the analytical data by assessing parameters like linearity, accuracy, precision, and robustness. nih.govturkjps.org
Table 1: Example of HPLC Method Parameters for Nolatrexed Analysis
| Parameter | Condition |
| Column | TSK-C18 cjph.com.cn |
| Mobile Phase | 0.02 mol/L KH2PO4 (pH 6.5) : Methanol (48:52) cjph.com.cn |
| Detection | UV at 226 nm cjph.com.cn |
| Linearity Range | 0.005 - 0.5 mg/ml for Nolatrexed Dihydrochloride (B599025) Dihydrate cjph.com.cn |
| Average Recovery | 100.3% cjph.com.cn |
| RSD | 0.13% cjph.com.cn |
Mass Spectrometry (MS) Applications for Identification and Quantification (Leveraging d4 Isotope)
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the identification and quantification of Nolatrexed. nih.gov The use of Nolatrexed-d4 as an internal standard is particularly advantageous in LC-MS-based bioanalysis. nih.gov The mass difference between the analyte (Nolatrexed) and the deuterated internal standard (Nolatrexed-d4) allows for precise quantification, even in complex biological matrices, by minimizing the effects of ion suppression or enhancement. nih.govnih.gov
In these applications, specific precursor and product ion transitions for both Nolatrexed and Nolatrexed-d4 are monitored using multiple reaction monitoring (MRM) mode, which enhances the specificity and sensitivity of the assay. nih.gov
Stable Isotope Labeling in Quantitative Bioanalysis
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comwashington.edu The use of compounds labeled with stable isotopes, such as deuterium (B1214612) (²H or D), provides a "gold standard" for quantitative bioanalysis. ckisotopes.com
Utilization as an Internal Standard for Accurate Quantification of Nolatrexed
Nolatrexed-d4 Dihydrochloride serves as an ideal internal standard for the quantification of Nolatrexed in biological samples. nih.gov An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples. nih.gov Because Nolatrexed-d4 is chemically identical to Nolatrexed, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency in the mass spectrometer. nih.govnih.gov This allows for the correction of analytical variability, leading to highly accurate and precise measurements of Nolatrexed concentrations. nih.govnih.gov
Assessment of Drug Exposure in Preclinical Pharmacokinetic Studies
Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. nih.gov The use of this compound in conjunction with Nolatrexed allows for the precise determination of pharmacokinetic parameters such as half-life (T₁/₂), area under the curve (AUC), and clearance (CL). nih.gov
A study in mice determined the absolute bioavailability of Nolatrexed by administering the drug intravenously and orally. nih.gov The plasma concentrations were measured using an LC-MS method, likely with a deuterated internal standard for accuracy. nih.gov Such studies provide critical data for the development of oral formulations of the drug. nih.gov The use of a stable isotope tracer can also help in assessing the bioavailability of poorly water-soluble drugs by allowing for simultaneous measurement of the oral and intravenous forms in the same animal, thus reducing inter-animal variability. mdpi.com
Table 2: Pharmacokinetic Parameters of Nolatrexed in Mice
| Parameter | Intravenous (50 mg/kg) | Oral (200 mg/kg) |
| T₁/₂ (h) | 3.020 ± 0.017 nih.gov | 5.046 ± 0.191 nih.gov |
| AUC (mg/L/h) | 89.972 ± 0.425 nih.gov | 84.893 ± 9.923 nih.gov |
| Cmax (mg/L) | - | 18.000 ± 0.0140 nih.gov |
| Tmax (h) | - | 1.000 ± 0.012 nih.gov |
| CL (L/h/kg) | 0.556 ± 0.093 nih.gov | - |
| Absolute Bioavailability | \multicolumn{2}{ | c |
Research on the Isotopic Effect and Stability of Deuterated Compounds in Biological Systems
The substitution of hydrogen with deuterium can influence the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. uobaghdad.edu.iqunam.mx
This effect can be exploited to improve the metabolic stability of a drug, potentially leading to a longer half-life and increased drug exposure. nih.govnih.gov However, the outcome of deuteration is not always predictable and can be dependent on the specific enzyme and reaction mechanism involved. mdpi.comnih.gov For instance, while some metabolic pathways are sensitive to deuteration, others may not show a significant isotope effect. mdpi.com Research into the stability of deuterated compounds like Nolatrexed-d4 in biological systems is crucial to understand if the deuterium label is retained throughout the metabolic process and to evaluate any potential alterations in the drug's metabolic profile. rsc.org Studies on thymidylate synthase, the target of Nolatrexed, have shown that kinetic isotope effects can be observed in enzymatic reactions involving proton transfer. plos.org
Combinatorial Research Strategies Involving Nolatrexed Dihydrochloride
Rational Design of Combination Therapies in Preclinical Settings
The preclinical evaluation of Nolatrexed (B128640) dihydrochloride (B599025) in combination regimens has provided a foundation for understanding its potential in multi-drug cancer therapy. These studies have been instrumental in identifying promising combinations and the optimal scheduling for their administration.
Table 1: Interaction of Nolatrexed and 5-Fluorouracil (B62378) in Colon Cancer Cell Lines
| Cell Line | Interaction Type | Reference |
|---|---|---|
| LS174T | Synergistic | nih.gov |
| Multiple Colon Cancer Cell Lines | Mostly Additive | nih.gov |
The co-administration of Nolatrexed dihydrochloride with nucleoside transport inhibitors represents a strategy to enhance its anticancer activity. Nucleoside transport inhibitors like Dipyridamole and its analogue NU3076 can potentiate the cytotoxicity of TS inhibitors. amazonaws.com In L1210 murine leukemia cells, both Dipyridamole and NU3076 were shown to produce an equivalent potentiation of Nolatrexed's cytotoxicity. amazonaws.com Specifically, they significantly reduced the concentration of Nolatrexed required to kill 90% of the cells (LC90) by more than threefold. amazonaws.com This potentiation is achieved by blocking the cellular salvage of thymidine (B127349), which cancer cells can use to bypass the effects of TS inhibition. amazonaws.com Both 1 µM NU3076 and 1 µM Dipyridamole were effective in partially blocking the rescue of L1210 cells by thymidine from Nolatrexed-induced cytotoxicity. amazonaws.com NU3076 was also found to significantly enhance the cytotoxicity of 5-FU in the same cell line. amazonaws.com An important advantage of NU3076 is that its ability to inhibit thymidine uptake is not significantly affected by the presence of α1-acid glycoprotein (B1211001) (AGP), a plasma protein that can bind to and reduce the effectiveness of Dipyridamole. amazonaws.com
Table 2: Potentiation of Nolatrexed Cytotoxicity by Nucleoside Transport Inhibitors in L1210 Cells
| Nucleoside Transport Inhibitor | Effect on Nolatrexed LC90 | Reference |
|---|---|---|
| Dipyridamole | > 3-fold reduction | amazonaws.com |
| NU3076 | > 3-fold reduction | amazonaws.com |
The combination of TS inhibitors with topoisomerase I inhibitors like Irinotecan (CPT-11) has been a subject of preclinical investigation, primarily in the context of colorectal cancer. karger.com Studies have shown that the sequence of drug administration is critical, with some schedules resulting in synergism and others in antagonism. karger.com For instance, in vitro studies combining 5-FU and Irinotecan have demonstrated sequence-dependent synergism in colon cancer cell lines. karger.com Similar schedule-dependent interactions, ranging from synergistic to antagonistic, have been observed when combining another TS inhibitor, ZD1694 (Raltitrexed), with various topoisomerase I inhibitors in human colon carcinoma cell lines. karger.com While direct preclinical studies detailing the specific combination of Nolatrexed and Irinotecan are not extensively available in the provided search results, the principle of combining a TS inhibitor with a topoisomerase inhibitor is an established research strategy. karger.com
The combination of Nolatrexed dihydrochloride with the microtubule-stabilizing agent Paclitaxel (B517696) has been evaluated in both preclinical and clinical settings, particularly for head and neck cancers. nih.govnih.gov In vitro studies using HNX14C and HNX22B head and neck cancer cell lines revealed that the schedule of administration is crucial for the outcome of the combination. nih.gov Synergistic growth inhibition was observed when Paclitaxel was administered during a continuous infusion of Nolatrexed. nih.gov Conversely, antagonistic effects were seen when Paclitaxel was given either before or after the Nolatrexed infusion. nih.gov These in vitro findings highlight the importance of optimizing the administration schedule to maximize the therapeutic benefit of this combination. nih.gov
Table 3: In Vitro Interaction of Nolatrexed and Paclitaxel in Head and Neck Cancer Cell Lines
| Cell Lines | Administration Schedule | Observed Effect | Reference |
|---|---|---|---|
| HNX14C, HNX22B | Paclitaxel during Nolatrexed infusion | Synergistic | nih.gov |
| HNX14C, HNX22B | Paclitaxel before Nolatrexed infusion | Antagonistic | nih.gov |
| HNX14C, HNX22B | Paclitaxel after Nolatrexed infusion | Antagonistic | nih.gov |
Combination with Topoisomerase Inhibitors (e.g., Irinotecan)
Mechanistic Basis for Synergistic or Additive Interactions
The rationale for combining Nolatrexed dihydrochloride with other anticancer drugs is rooted in the potential for synergistic or additive effects at a molecular level. These interactions often arise from the complementary mechanisms of action of the combined agents, which can lead to enhanced tumor cell killing and the ability to overcome resistance.
A primary goal of combination chemotherapy is to circumvent or overcome mechanisms of drug resistance. karger.com Tumors can develop resistance to TS inhibitors through various mechanisms, including the upregulation of TS expression. researchgate.net The ability of cancer cells to acutely increase the synthesis of TS is considered a novel mechanism of cellular drug resistance. researchgate.net Combining Nolatrexed with a drug that has a different mechanism of action can be an effective strategy to combat this resistance. For example, while Nolatrexed inhibits the de novo synthesis of thymidylate, a topoisomerase inhibitor like Irinotecan induces DNA damage through a different pathway. This multi-pronged attack can be more effective against resistant tumors. Furthermore, resistance to Nolatrexed can also be mediated by drug efflux pumps like P-glycoprotein. acs.org In such cases, combining Nolatrexed with an inhibitor of these pumps could potentially restore its efficacy. The development of novel combination therapies is considered a key strategy for overcoming cellular drug resistance to TS inhibitors. researchgate.net Preclinical studies have demonstrated that prolonged exposure to Nolatrexed can lead to increased antitumor activity, suggesting that optimizing administration schedules in combination regimens is crucial for overcoming resistance and improving patient outcomes. nih.gov
Exploiting Complementary Molecular Pathways and Targets
The strategic combination of Nolatrexed dihydrochloride with other anticancer agents is a key area of research aimed at enhancing therapeutic efficacy. This approach seeks to exploit complementary molecular pathways and targets, creating a multi-pronged attack on cancer cells that can lead to synergistic effects and overcome mechanisms of drug resistance. The primary mechanism of Nolatrexed is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidylate, which is essential for DNA replication and repair. nih.govmdpi.com By depleting the intracellular pool of thymidine triphosphate (dTTP) and causing an accumulation of deoxyuridine triphosphate (dUTP), Nolatrexed induces "thymineless death," characterized by the misincorporation of uracil (B121893) into DNA and subsequent DNA damage. nih.gov This mode of action provides a rational basis for combining Nolatrexed with drugs that act on different, yet complementary, cellular processes.
Research has explored the combination of Nolatrexed with agents that induce DNA damage through different mechanisms, interfere with other stages of the cell cycle, or have distinct molecular targets. The goal of these combinations is to create a scenario where the cancer cell's ability to withstand and repair damage is overwhelmed, leading to enhanced apoptosis and tumor regression.
Combination with Platinum-Based Agents:
Platinum-based drugs, such as cisplatin (B142131) and oxaliplatin (B1677828), are potent inducers of DNA damage, primarily through the formation of intra-strand and inter-strand cross-links. This mechanism is distinct from but complementary to the DNA damage induced by Nolatrexed. The synergistic potential of combining Nolatrexed with platinum agents has been investigated in various cancer cell lines. Preclinical studies have demonstrated that the nonclassical folate-based TS inhibitor Nolatrexed acts synergistically with both cisplatin and oxaliplatin in human colon, breast, and ovarian cancer cell lines. karger.com The proposed mechanism for this synergy involves a dual assault on DNA integrity. While Nolatrexed disrupts DNA synthesis and induces damage through uracil misincorporation, cisplatin creates DNA adducts that stall replication forks and trigger apoptotic pathways. karger.comnih.gov This combined attack can be particularly effective as the cell's DNA repair mechanisms may be overwhelmed by the different types of lesions.
Combination with Taxanes:
The combination of Nolatrexed with taxanes, such as paclitaxel, has also been a subject of clinical and in-vitro investigation. Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle. mdpi.comcancercareontario.ca This is a distinct and complementary pathway to the S-phase arrest induced by Nolatrexed. medchemexpress.com
A clinical and in-vitro study explored different administration schedules of Nolatrexed and paclitaxel in head and neck cancer cell lines. The study revealed that the sequence of administration is critical to the outcome, with some schedules resulting in synergy and others in antagonism. nih.gov
| Administration Schedule | Cell Line | Observed Effect |
| Paclitaxel (0-3h) followed by Nolatrexed (24-144h) | HNX14C, HNX22B | Antagonistic |
| Nolatrexed (0-120h) with Paclitaxel (48-51h) | HNX14C, HNX22B | Synergistic |
| Nolatrexed (0-120h) followed by Paclitaxel (126-129h) | HNX14C, HNX22B | Antagonistic |
| Data from in-vitro growth inhibition studies. nih.gov |
Interestingly, the study also identified a pharmacokinetic interaction, with Nolatrexed inhibiting the metabolism of paclitaxel, leading to higher plasma concentrations of the latter when administered concurrently. nih.gov This highlights that in addition to targeting complementary molecular pathways, pharmacokinetic interactions must be carefully considered in combinatorial strategies.
Combination with Other Antimetabolites:
The combination of Nolatrexed with other antimetabolites, such as 5-fluorouracil (5-FU), has also been a focus of research. Both Nolatrexed and the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), target thymidylate synthase. nih.govnih.gov However, they belong to different classes of inhibitors and may have different intracellular transport and metabolism. The rationale for combining these agents is to achieve a more profound and sustained inhibition of TS.
A clinical trial in patients with metastatic nasopharyngeal carcinoma compared the efficacy of Nolatrexed in combination with cisplatin to 5-FU with cisplatin. The study reported no significant difference in response rates or survival times between the two regimens, suggesting that Nolatrexed can be a viable alternative to 5-FU in this combination.
| Regimen | Response Rate (RR) | Disease Control Rate (DCR) | Median Survival Time (MST) |
| Nolatrexed + Cisplatin (LP) | 43.8% | 81.3% | 13.0 months |
| 5-Fluorouracil + Cisplatin (FP) | 47.1% | 82.4% | 13.0 months |
| Data from a study in patients with metastatic nasopharyngeal carcinoma. |
Emerging Research Directions and Methodological Advances for Nolatrexed D4 Dihydrochloride
Advanced Computational and In Silico Approaches
The integration of computational methods is pivotal in modern drug discovery and development. For Nolatrexed-d4 Dihydrochloride (B599025), these approaches can elucidate its mechanism of action, predict its activity, and guide further research.
Network Pharmacology for Target Identification and Pathway Analysis (e.g., mTORC1, mTORC2, MAP2K1)
Network pharmacology offers a holistic approach to understanding the complex interactions of a drug within a biological system. While Nolatrexed (B128640) is a known inhibitor of thymidylate synthase, its broader effects on cellular signaling pathways are an area of active investigation. Computational models can predict potential off-target interactions and downstream signaling cascades affected by thymidylate synthase inhibition.
For instance, the mTOR (mammalian target of rapamycin) pathway, with its key complexes mTORC1 and mTORC2, is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Similarly, the MAP2K1 (also known as MEK1) protein is a crucial component of the MAPK/ERK signaling pathway, which is also frequently implicated in tumorigenesis. Network pharmacology studies could be designed to investigate the connectivity between thymidylate synthase inhibition by Nolatrexed and these critical cancer-related pathways. Such studies would involve mapping the protein-protein interaction networks and simulating the perturbation caused by Nolatrexed to identify key nodes and modules that are affected. The use of Nolatrexed-d4 Dihydrochloride in these experimental systems can help to precisely quantify the compound's distribution and metabolism, thus providing more accurate data for the computational models.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability
QSAR modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. researchgate.net For Nolatrexed and its analogues, QSAR models can be developed to predict their inhibitory potency against thymidylate synthase and other potential targets. researchgate.net These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode their structural and physicochemical properties.
The development of robust QSAR models for the quinazoline (B50416) class of compounds, to which Nolatrexed belongs, could accelerate the discovery of new derivatives with improved efficacy or selectivity. researchgate.net The insights gained from such models can guide the synthesis of novel compounds with optimized properties. Nolatrexed itself has been identified as a compound that benefited from molecular modeling techniques in its development. dokumen.pub The deuteration in this compound would be a specific structural modification that could be incorporated into QSAR models to study the kinetic isotope effect on its activity and metabolism.
Exploration of Novel Drug Delivery Systems for Enhanced Research Utility
The therapeutic efficacy of a drug is often dependent on its successful delivery to the target site. Research into novel drug delivery systems for Nolatrexed aims to improve its pharmacokinetic profile and therapeutic index.
One area of exploration is the use of liposomal formulations. A study on long-circulating liposomes of Nolatrexed Dihydrochloride demonstrated the potential of this delivery system to provide sustained release and potentially enhance its antitumor effect over time. nih.gov The preparation involved a film dispersion-extrusion method combined with an ammonium (B1175870) sulphate gradient, resulting in liposomes with a mean diameter of 109 nm and an entrapment efficiency of 68.5%. nih.gov In vivo experiments showed that while the initial antitumor effect was less than the free drug, the long-circulating liposomal formulation exhibited a stronger long-term antitumor effect. nih.gov
The use of this compound in such studies would be invaluable for accurately tracking the biodistribution and release kinetics of the drug from the delivery vehicle, distinguishing it from any endogenously produced related compounds.
Mechanistic Toxicology Studies in Preclinical Models
Understanding the toxicological profile of a drug is crucial for its development. Mechanistic toxicology studies aim to elucidate the molecular and cellular events that lead to adverse effects. For Nolatrexed, preclinical and early clinical studies have identified certain toxicities. nih.gov
Future research using this compound in preclinical models can provide a more detailed understanding of its metabolic fate and the formation of potentially toxic metabolites. By using the deuterated form, researchers can precisely trace the metabolic pathways and identify the specific metabolites responsible for any observed toxicity. This can be particularly important in understanding idiosyncratic toxicities that may not be readily apparent in standard toxicology screens.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Nolatrexed Research
Omics technologies provide a global view of the molecular changes occurring in a biological system in response to a drug. The integration of proteomics and metabolomics can offer deep insights into the mechanism of action and the broader biological effects of Nolatrexed.
Proteomics: By analyzing the changes in the proteome of cancer cells upon treatment with Nolatrexed, researchers can identify not only the direct targets but also the downstream signaling pathways that are modulated. This can reveal novel mechanisms of action and potential biomarkers of response or resistance.
Metabolomics: As an inhibitor of thymidylate synthase, Nolatrexed directly impacts nucleotide metabolism. nih.gov Metabolomic profiling of cells or biological fluids after treatment with Nolatrexed can provide a detailed picture of the metabolic perturbations. nih.gov The use of this compound in these studies is particularly advantageous as it allows for stable isotope tracing, a powerful technique to map metabolic fluxes and identify the ultimate fate of the drug and its metabolites within the complex metabolic network of the cell. nih.gov
The following table summarizes the pharmacokinetic parameters of Nolatrexed Dihydrochloride in mice, which provides a baseline for comparative studies with its deuterated form.
| Parameter | Intravenous (50 mg/kg) | Oral (200 mg/kg) |
| Half-life (T1/2) | 3.020 h | 5.046 h |
| Area Under the Curve (AUC) | 89.972 mg/L/h | 84.893 mg/L/h |
| Peak Concentration (Cmax) | - | 18.0 mg/L |
| Time to Peak (Tmax) | - | 1.000 h |
| Plasma Clearance (CL) | 0.556 L/h/kg | - |
| Distribution Factor | 0.831 L/kg | - |
| Data from a study on the measurement of plasma concentration and bioavailability of Nolatrexed Dihydrochloride in mice. nih.gov |
Q & A
Basic Research Questions
Q. How can researchers validate the purity and stability of Nolatrexed-d4 Dihydrochloride in experimental formulations?
- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase of acetonitrile:buffer at pH 3.0) to separate and quantify impurities. Validate the method per ICH guidelines by assessing linearity (R² > 0.995), precision (%RSD < 2%), and recovery (98–102%). Monitor stability under accelerated conditions (40°C/75% RH) and compare degradation products to reference standards .
Q. What analytical techniques are suitable for distinguishing this compound from its non-deuterated analog?
- Methodological Answer : Employ mass spectrometry (LC-MS/MS) to confirm deuterium incorporation via isotopic peak separation (Δm/z +4). Pair with nuclear magnetic resonance (¹H-NMR) to verify structural integrity, focusing on the absence of proton signals in deuterated positions. Cross-validate results using elemental analysis to confirm theoretical deuterium content .
Q. How should researchers design in vitro assays to assess this compound’s target engagement?
- Methodological Answer : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KD) to thymidylate synthase. Include positive controls (e.g., non-deuterated Nolatrexed) and negative controls (unrelated inhibitors). Optimize buffer conditions (pH 7.4, 1 mM DTT) to mimic physiological environments .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Conduct allometric scaling to predict in vivo clearance from in vitro microsomal stability data. Validate with preclinical PK studies in rodents, measuring plasma half-life, volume of distribution, and bioavailability. If discrepancies persist, investigate tissue-specific metabolism via LC-MS/MS metabolite profiling of liver homogenates .
Q. What strategies mitigate off-target effects of this compound in complex biological systems?
- Methodological Answer : Perform kinome-wide selectivity screening (e.g., KINOMEscan) to identify unintended kinase interactions. Use CRISPR-Cas9 knockouts of suspected off-targets in cell lines to isolate primary mechanisms. Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How should researchers optimize experimental protocols for studying this compound’s deuterium isotope effects?
- Methodological Answer : Compare metabolic stability in hepatocytes (human/rodent) using deuterated vs. non-deuterated analogs. Quantify isotope effects (kH/kD) via LC-MS/MS analysis of parent compound depletion. Control for pH and temperature variations, as deuterium can alter enzymatic binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
